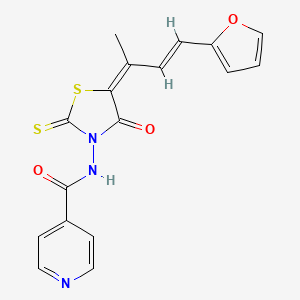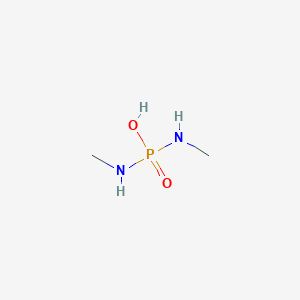
3-Ethoxy-7-methyl-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-7-methyl-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methyl-10H-phenothiazine typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a Smiles rearrangement, resulting in the formation of the phenothiazine core . The reaction conditions often include the use of sodium hydroxide (NaOH) and ethanol (C2H5OH) as solvents, with the reaction mixture being refluxed for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Ethoxy-7-methyl-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxy and methyl groups on the phenothiazine core.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups onto the phenothiazine core.
Major Products Formed
The major products formed from these reactions include phenothiazine-5,5-dioxides, various substituted phenothiazines, and other derivatives with modified functional groups .
科学的研究の応用
作用機序
The mechanism of action of 3-Ethoxy-7-methyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. Phenothiazines are known to exert their effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in their antipsychotic and neuroleptic activities . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
10-Methyl-10H-phenothiazine: This compound has a similar structure but lacks the ethoxy group at the 3-position.
3,7-Dibromophenothiazine: This derivative contains bromine atoms at the 3 and 7 positions, which significantly alters its chemical properties and reactivity.
10-Alkyl-10H-phenothiazine: These derivatives have various alkyl groups attached to the nitrogen atom at position 10, affecting their solubility and biological activities.
Uniqueness
The presence of both ethoxy and methyl groups in 3-Ethoxy-7-methyl-10H-phenothiazine imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
72701-21-4 |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC名 |
3-ethoxy-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-3-17-11-5-7-13-15(9-11)18-14-8-10(2)4-6-12(14)16-13/h4-9,16H,3H2,1-2H3 |
InChIキー |
GOUYCVWSHDHSNX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


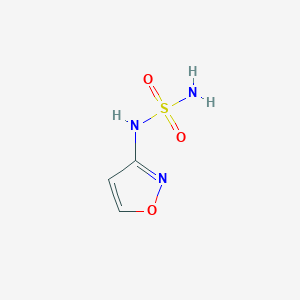
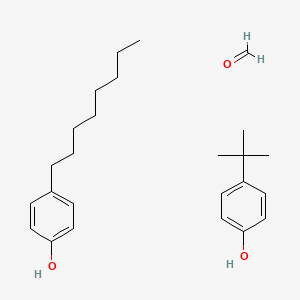

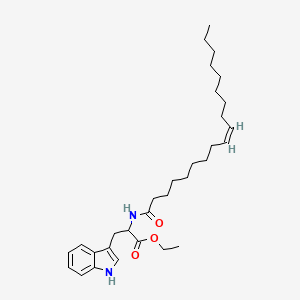
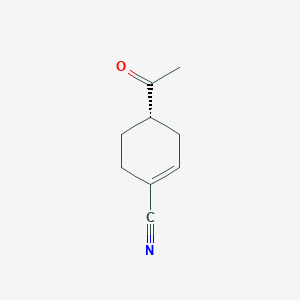

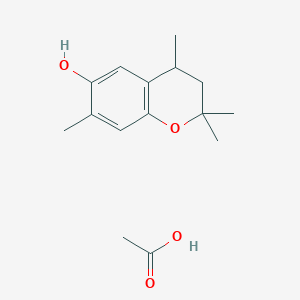
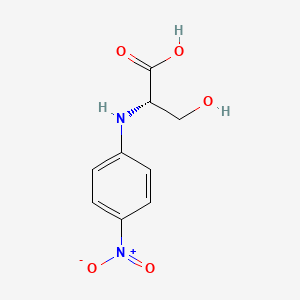
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

